4,4'-Dimethoxydiphenylamine

Description

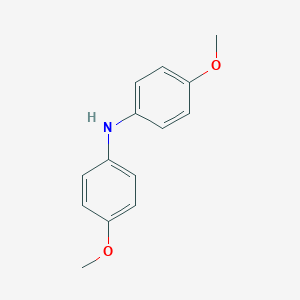

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOONNWIINSFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025093 | |

| Record name | 4,4'-Dimethoxydiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-dimethoxydiphenylamine is a fine very light gray to silver-gray crystalline solid. (NTP, 1992) | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

101-70-2 | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(4-methoxyphenyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethoxydiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methoxy-N-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dimethoxydiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methoxyphenyl)-p-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I912MLM9XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dimethoxydiphenylamine (CAS 101-70-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 4,4'-Dimethoxydiphenylamine (CAS 101-70-2), a versatile aromatic amine. This document consolidates essential physicochemical, spectral, and toxicological data, alongside detailed experimental protocols for its synthesis and purification. Furthermore, it elucidates its primary application as a hole-transporting material in organic electronics, visualized through a detailed workflow diagram. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in materials science and organic synthesis.

Chemical and Physical Properties

This compound, also known as bis(4-methoxyphenyl)amine, is a silver-grey crystalline solid at room temperature.[1][2] It is a symmetrical aromatic amine with two methoxy-substituted phenyl rings attached to a central nitrogen atom. This structure imparts significant electron-donating properties, making it a valuable component in various applications, particularly in the field of organic electronics.[3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅NO₂ | [4][5] |

| Molecular Weight | 229.27 g/mol | [4][5] |

| CAS Number | 101-70-2 | [4][5] |

| Appearance | Silver-grey crystalline solid | [1][2] |

| Melting Point | 100-104 °C | [4][5] |

| Boiling Point | 250-255 °C at 15 Torr | [3] |

| Solubility | Soluble in methanol; Insoluble in water. | [1][4] |

| Density | ~1.1 g/cm³ (rough estimate) | [1][3] |

| Refractive Index | ~1.5300 (estimate) | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | 6.75-7.10 | Singlet (broad) | 4H, Aromatic CH | [6] |

| 6.80 | Doublet (J = 7.9 Hz) | 4H, Aromatic CH | [6] | |

| 3.77 | Singlet | 6H, -OCH₃ | [6] | |

| ¹³C NMR (100 MHz, CDCl₃) | 154.0 | - | C (quaternary, aromatic, attached to O) | [6] |

| 119.4 | - | CH (aromatic) | [6] | |

| 114.6 | - | CH (aromatic) | [6] | |

| 55.6 | - | -OCH₃ | [6] |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| ~3000 | Aromatic C-H stretch | [4][7] |

| ~2850 | Aliphatic C-H stretch (-OCH₃) | [4][7] |

| ~1500, ~1600 | Aromatic C=C stretch | [4][7] |

| ~1240 | C-O stretch (aryl ether) | [4][7] |

| ~1030 | C-O stretch (aryl ether) | [4][7] |

| ~820 | C-H out-of-plane bend (para-substituted) | [4][7] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| m/z | Assignment | Source(s) |

| 229 | [M]⁺ (Molecular ion) | [4][8] |

| 214 | [M - CH₃]⁺ | [4][8] |

| 186 | [M - CH₃ - CO]⁺ | [4][8] |

| 158 | [M - CH₃ - CO - CO]⁺ | [4][8] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.

| λmax (nm) | Solvent | Source(s) |

| ~300-310 | Various organic solvents | [3][9] |

Experimental Protocols

Synthesis via Buchwald-Hartwig Amination

This modern and efficient method is widely used for the synthesis of diarylamines.[10]

Reaction Scheme:

Caption: Buchwald-Hartwig amination for the synthesis of this compound.

Materials:

-

4-Iodoanisole

-

4-Methoxyaniline

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Toluene (anhydrous)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-iodoanisole, 4-methoxyaniline, potassium phosphate, palladium(II) acetate, and XPhos.

-

Add anhydrous toluene to the flask via syringe.

-

Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by the following methods:

Recrystallization:

-

Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Vacuum Distillation:

-

For larger quantities or to remove non-volatile impurities, vacuum distillation can be employed.[11] The crude product is heated under reduced pressure, and the purified compound is collected as the distillate.

Applications in Organic Electronics

This compound is extensively used as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells.[3][10] Its electron-rich nature facilitates the efficient transport of positive charge carriers (holes) to the emissive layer of the device, enhancing its overall performance.

Workflow in an OLED Device

The following diagram illustrates the role of this compound within a typical OLED structure.

Caption: Role of this compound as a Hole Transport Layer in an OLED.

Toxicology and Safety

This compound is classified as harmful and an irritant.[4] It is irritating to the eyes, respiratory system, and skin.[4] There is limited evidence of a carcinogenic effect and possible risk of irreversible effects.[4]

Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly closed container in a cool, dry place under an inert atmosphere.[4] It is sensitive to air and may slowly oxidize.[3]

Conclusion

This compound is a key organic compound with well-defined physicochemical and spectroscopic properties. Its utility as a hole-transporting material in organic electronics is a primary driver of its research and commercial interest. This guide provides essential data and protocols to facilitate its synthesis, purification, and application in a research and development setting. Adherence to appropriate safety protocols is paramount when handling this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound|CAS 101-70-2 [benchchem.com]

- 4. This compound | C14H15NO2 | CID 7571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4 -Dimethoxydiphenylamine Bis(4-methoxyphenyl)amine [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cel ... - Energy Advances (RSC Publishing) DOI:10.1039/D2YA00135G [pubs.rsc.org]

- 11. US2128100A - Preparation of 4, 4'-dialkoxy diphenylamines - Google Patents [patents.google.com]

Synthesis of 4,4'-Dimethoxydiphenylamine from p-anisidine

An In-depth Technical Guide to the Synthesis of 4,4'-Dimethoxydiphenylamine from p-Anisidine

Introduction

This compound, also known as bis(4-methoxyphenyl)amine, is a significant chemical intermediate widely utilized in materials science and organic synthesis. Its electron-donating properties make it a valuable building block for hole-transporting materials used in the fabrication of organic light-emitting diodes (OLEDs) and polymeric solar cells.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound starting from p-anisidine, with a focus on methodologies relevant to researchers and professionals in drug development and materials science. The two predominant and commercially viable methods discussed are the Ullmann condensation and the Buchwald-Hartwig amination.

Synthetic Strategies: An Overview

The synthesis of diarylamines from an aniline (B41778) and an aryl halide is a cornerstone of modern organic chemistry. The formation of the C-N bond between two aryl rings can be challenging and typically requires catalytic methods. The classical Ullmann condensation utilizes copper catalysis, often under harsh conditions, while the more contemporary Buchwald-Hartwig amination employs palladium catalysts with sophisticated ligands, allowing for milder reaction conditions and broader substrate scope.[3][4]

References

An In-depth Technical Guide to the Ullmann Condensation for the Synthesis of 4,4'-Dimethoxydiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation, a cornerstone in the edifice of cross-coupling reactions, provides a powerful and versatile methodology for the formation of carbon-heteroatom bonds. Named after its discoverer, Fritz Ullmann, this copper-catalyzed reaction has become indispensable in synthetic organic chemistry for the construction of diaryl ethers, diaryl thioethers, and notably, diarylamines. Di(p-anisyl)amine, also known as 4,4'-dimethoxydiphenylamine, is a key structural motif in numerous pharmacologically active compounds and advanced materials. Its synthesis via the Ullmann condensation represents a classic yet continually evolving application of this important transformation. This technical guide provides a comprehensive overview of the Ullmann condensation for the synthesis of this compound, detailing experimental protocols, summarizing quantitative data, and illustrating key mechanistic and procedural workflows.

Core Principles of the Ullmann Condensation

The Ullmann condensation for the synthesis of diarylamines, often referred to as the Ullmann-type or Goldberg reaction, involves the copper-catalyzed coupling of an aryl halide with an amine.[1] Traditionally, these reactions necessitated harsh conditions, including high temperatures (often exceeding 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like nitrobenzene (B124822) or N-methylpyrrolidone.[1]

Modern advancements have significantly refined the Ullmann condensation, allowing for milder reaction conditions and broader substrate scope. The introduction of soluble copper(I) catalysts, such as copper(I) iodide (CuI), and the use of ligands have been pivotal in this evolution. Ligands, typically bidentate molecules like diamines or amino acids, serve to stabilize the copper catalyst, enhance its solubility, and facilitate the key steps of the catalytic cycle, thereby lowering the activation energy of the reaction.[2]

Synthesis of this compound: Reaction Scheme

The synthesis of this compound via the Ullmann condensation typically involves the reaction of a p-haloanisole (such as 4-iodoanisole (B42571) or 4-bromoanisole) with p-anisidine (B42471) (4-methoxyaniline) in the presence of a copper catalyst and a base.

General Reaction Scheme for the Ullmann Synthesis of this compound.

Experimental Protocols

Below are detailed methodologies for key experiments related to the Ullmann condensation for diarylamine and diaryl ether synthesis, which can be adapted for the specific synthesis of this compound.

Protocol 1: Ligand-Assisted Ullmann Condensation of an Aryl Bromide and a Phenol (Model for C-N Coupling)

This protocol is adapted from a ligand screening study for the synthesis of diaryl ethers and serves as a valuable model for the analogous C-N bond formation.[2]

Materials:

-

4-Bromoanisole (B123540) (1.00 mmol, 1.0 equiv)

-

4-Methoxyphenol (B1676288) (1.00 mmol, 1.0 equiv)

-

Copper(I) iodide (CuI) (10 mol %)

-

N,N-Dimethylglycine (L1) (10 mol %)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

-

Acetonitrile (B52724) (MeCN) (3 mL)

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add copper(I) iodide, N,N-dimethylglycine, and potassium phosphate.

-

The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).

-

Add 4-bromoanisole and 4-methoxyphenol to the vial, followed by the addition of acetonitrile via syringe.

-

The reaction mixture is stirred and heated to 80°C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove insoluble salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired diaryl ether.

Protocol 2: Ligand-Free Ullmann Condensation of an Aryl Iodide and an Amine in a Deep Eutectic Solvent

This protocol utilizes a deep eutectic solvent (DES) as a recyclable and environmentally benign reaction medium, obviating the need for a ligand.[3]

Materials:

-

Aryl iodide (e.g., 4-iodoanisole) (1.0 mmol)

-

Amine (e.g., 4-methoxyaniline) (1.2 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Potassium tert-butoxide (t-BuOK) (2.0 mmol)

-

Deep Eutectic Solvent (e.g., Choline chloride/Glycerol 1:2) (2.0 g)

Procedure:

-

In a reaction vial, combine the aryl iodide, amine, copper(I) iodide, and potassium tert-butoxide.

-

Add the deep eutectic solvent to the vial.

-

Seal the vial and stir the mixture vigorously at 100°C for the appropriate time, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate). The DES, catalyst, and base can often be recycled.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Ullmann-type reactions, providing a basis for optimizing the synthesis of this compound.

Table 1: Ligand Screening for the Ullmann Diaryl Ether Synthesis (Model Reaction) [2]

Reaction Conditions: 4-bromoanisole (1.0 equiv), 4-methoxyphenol (1.0 equiv), CuI (10 mol%), Ligand (10 mol%), K₃PO₄ (2.0 equiv), MeCN, 80°C.

| Ligand (Abbreviation) | Substrate Conversion (%) after 2.25 h | Substrate Conversion (%) after 24 h |

| N,N-Dimethylglycine (L1) | 55 | >95 |

| L-Proline (L2) | 40 | 90 |

| 8-Hydroxyquinoline (L47) | 35 | 85 |

| 8-Aminoquinoline (L44) | 30 | 80 |

| No Ligand | <5 | 10 |

Table 2: Influence of Reaction Parameters on Ligand-Free Ullmann Amination [3]

Reaction Conditions: Aryl Halide (1.0 equiv), Amine (1.2 equiv), CuI (10 mol%), Base, Solvent, Temperature.

| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Iodoanisole | Indole | K₂CO₃ | DMSO | 120 | 93 |

| 4-Iodoanisole | Benzylamine | K₂CO₃ | ChCl/Gly (1:2) | 100 | 90 |

| 4-Bromotoluene | Aniline | t-BuOK | ChCl/Gly (1:2) | 100 | 85 |

| Iodobenzene | Aniline | t-BuOK | ChCl/Gly (1:2) | 100 | 98 |

Mandatory Visualizations

Ullmann Condensation Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Ullmann condensation for C-N bond formation. The cycle involves the formation of a copper(I)-amide, followed by oxidative addition of the aryl halide to form a copper(III) intermediate, and subsequent reductive elimination to yield the diarylamine product and regenerate the active copper(I) species.[1]

Caption: Proposed catalytic cycle for the Ullmann C-N coupling reaction.

General Experimental Workflow

The logical flow of a typical Ullmann condensation experiment, from setup to product purification, is depicted in the following workflow diagram.

References

The Buchwald-Hartwig Amination: An In-Depth Technical Guide to Diarylamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds. This reaction has revolutionized the synthesis of arylamines, particularly diarylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. Its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to classical methods like the Ullmann condensation have cemented its importance in both academic research and industrial drug development. This guide provides a comprehensive overview of the Buchwald-Hartwig amination for diarylamine synthesis, including its mechanistic underpinnings, key reaction parameters, and detailed experimental protocols.

Core Concepts: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[3] However, with the development of specialized ligands, the use of less reactive but more cost-effective aryl chlorides has become commonplace.

-

Amine Coordination and Deprotonation: The aniline (B41778) (Ar'-NH₂) then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. The choice of base is critical and can significantly influence the reaction rate and substrate compatibility.[4]

-

Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of the diarylamine product (Ar-NH-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

A potential side reaction is β-hydride elimination, which can be minimized through the careful selection of phosphine (B1218219) ligands that promote reductive elimination.[1]

Key Reaction Parameters

The success of a Buchwald-Hartwig amination for diarylamine synthesis is highly dependent on the interplay of several key parameters: the palladium source, the phosphine ligand, the base, and the solvent.

Palladium Source and Ligands

While various palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃, the choice of the phosphine ligand is arguably the most critical factor in determining the reaction's efficiency and scope.[5] The evolution of the Buchwald-Hartwig amination is often categorized by "generations" of ligands, with each new generation offering improved reactivity and broader substrate compatibility. For diarylamine synthesis, bulky, electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and the final reductive elimination steps.

Commonly Employed Ligands for Diarylamine Synthesis:

| Ligand Family | Specific Examples | Key Features |

| Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly effective for a broad range of substrates, including challenging aryl chlorides. Their steric bulk promotes reductive elimination. |

| Bidentate Phosphines | BINAP, DPPF, Xantphos | The development of these ligands provided a significant advancement, allowing for the reliable coupling of a wider range of amines.[1] Xantphos, in particular, is a versatile and commonly used ligand.[5] |

| Josiphos-type Ligands | CyPF-tBu | These ferrocene-based ligands have shown high activity, even enabling the coupling of challenging substrates. |

| Trialkylphosphines | P(t-Bu)₃ | The use of bulky trialkylphosphines has allowed for reactions to be conducted under milder conditions.[5] |

The Role of the Base

The base plays a crucial role in the deprotonation of the amine, forming the key palladium amido intermediate. The choice of base is a balance between reactivity and substrate tolerance.

Comparison of Commonly Used Bases: [2][4]

| Base | pKaH (approx.) | Advantages | Disadvantages |

| Sodium tert-butoxide (NaOtBu) | 19 | Permits high reaction rates and low catalyst loadings. | Incompatible with many base-sensitive functional groups (e.g., esters, nitro groups). |

| Lithium bis(trimethylsilyl)amide (LHMDS) | 26 | Allows for the use of substrates with protic functional groups and is useful for low-temperature aminations. | The solid is air-sensitive and can be incompatible with some functional groups at elevated temperatures. |

| Cesium carbonate (Cs₂CO₃) | 10 | Offers excellent functional group tolerance and is often the most reactive of the weaker bases. | More expensive and can be difficult to stir on a large scale. |

| Potassium phosphate (B84403) (K₃PO₄) | 12 | A good alternative weak base with good functional group tolerance. | Generally results in lower reaction rates compared to strong bases. |

Solvent Selection

The solvent must be capable of dissolving the reactants and the catalyst system while remaining inert to the reaction conditions. The choice of solvent can also influence the solubility of the inorganic base, which can impact the reaction rate.[4]

Common Solvents for Buchwald-Hartwig Amination:

| Solvent | Type | Key Features |

| Toluene (B28343)/Xylene | Aromatic | Commonly used with a good balance of solubility and a high boiling point. |

| 1,4-Dioxane | Ether | Frequently used but is considered a solvent to be avoided in greener chemistry protocols. |

| Tetrahydrofuran (THF) / 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Common ethereal solvents. 2-MeTHF is often considered a greener alternative to THF. |

| tert-Amyl alcohol / n-Butanol | Alcohol | Can be effective in certain cases, particularly with specific catalyst systems. |

Data Presentation: Reaction Conditions and Yields for Diarylamine Synthesis

The following tables summarize representative quantitative data for the Buchwald-Hartwig synthesis of various diarylamines, highlighting the impact of different catalysts, ligands, bases, and solvents on reaction outcomes.

Table 1: Palladium-Catalyzed Synthesis of N-phenylaniline Derivatives

| Entry | Aryl Halide | Aniline | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Aniline | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOtBu (1.2) | Toluene | 100 | 3 | >95 |

| 2 | Chlorobenzene | Aniline | Pd₂(dba)₃ (0.5) | XPhos (1.2) | NaOtBu (1.4) | Toluene | 110 | 24 | 98 |

| 3 | 4-Bromotoluene | 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 95 |

| 4 | 1-Bromo-4-nitrobenzene | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 85 |

| 5 | 2-Chloropyridine | Aniline | [Pd(cinnamyl)Cl]₂ (1) | cataCXium A (2) | NaOtBu (1.5) | Toluene | 80 | 16 | 92 |

Table 2: Synthesis of Sterically Hindered and Electronically Diverse Diarylamines

| Entry | Aryl Halide | Aniline | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-2,4,6-trimethylbenzene | Aniline | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | t-BuOH | 110 | 12 | 88 |

| 2 | 4-Chlorobenzonitrile | 2,6-Diisopropylaniline | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu (1.5) | Toluene | 100 | 24 | 91 |

| 3 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 4-Aminobiphenyl | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.1) | t-Amyl alcohol | 100 | 18 | 96 |

| 4 | 2-Bromo-N,N-dimethylaniline | Aniline | Pd(OAc)₂ (1) | P(t-Bu)₃ (1.5) | NaOtBu (1.4) | Toluene | 80 | 4 | 97 |

Experimental Protocols

The following are representative, non-optimized protocols for the small-scale synthesis of diarylamines via Buchwald-Hartwig amination. Note: These are general guidelines, and reaction conditions must be optimized for specific substrates.

Protocol 1: General Procedure for the Synthesis of an Unsubstituted Diarylamine

This protocol is suitable for the coupling of an aryl bromide with aniline using a biarylphosphine ligand.

Materials:

-

Aryl bromide (1.0 mmol)

-

Aniline (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Magnetic stir bar

-

Oven-dried reaction tube with a screw cap and septum

Procedure:

-

To the oven-dried reaction tube containing a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu.

-

Seal the tube with the screw cap and septum.

-

Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add the aryl bromide, followed by the aniline and anhydrous toluene via syringe.

-

Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diarylamine.

Protocol 2: Procedure Using an Air-Stable Palladium Precatalyst

Materials:

-

Aryl chloride (1.0 mmol)

-

Aniline (1.1 mmol)

-

XPhos Pd G3 (a palladacycle precatalyst, 0.01 mmol, 1 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Anhydrous tert-amyl alcohol (4 mL)

-

Magnetic stir bar

-

Oven-dried vial with a screw cap

Procedure:

-

To the oven-dried vial containing a magnetic stir bar, add the aryl chloride, aniline, XPhos Pd G3, and K₃PO₄.

-

Seal the vial with the screw cap.

-

Add the anhydrous tert-amyl alcohol via syringe.

-

Place the vial in a preheated aluminum heating block at 110 °C and stir for 12-18 hours.

-

Monitor the reaction progress by LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the celite pad with additional ethyl acetate.

-

Concentrate the combined filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure diarylamine.

Mandatory Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for diarylamine synthesis.

Conclusion

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of diarylamines, offering a broad scope and high efficiency that is critical for drug discovery and development. A thorough understanding of the reaction mechanism and the careful optimization of the catalyst system, base, and solvent are paramount to achieving successful outcomes. The protocols and data presented in this guide provide a solid foundation for researchers to apply this powerful transformation in their own synthetic endeavors. As research continues to advance, the development of even more active and versatile catalyst systems promises to further expand the capabilities of this remarkable reaction.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,4'-Dimethoxydiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dimethoxydiphenylamine, a compound of significant interest in materials science and synthetic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic and methoxy (B1213986) protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.75-7.10 | s, br | - | 4H | Ar-H |

| 6.80 | d | 7.9 Hz | 4H | Ar-H |

| 3.77 | s | - | 6H | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 154.0 | C-O |

| 119.4 | Ar-C |

| 114.6 | Ar-C |

| 55.6 | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals the presence of its key functional groups through their characteristic vibrational frequencies. The spectrum is available on the NIST Chemistry WebBook.[2][3] While a detailed peak list is not provided in the database, the spectrum can be visually inspected for key absorptions.

Expected Characteristic IR Absorptions:

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | -OCH₃ |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| 1230-1270 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1020-1040 | Symmetric C-O-C Stretch | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is available on the NIST Chemistry WebBook.[4] The spectrum is characterized by strong absorption bands in the ultraviolet region, which are attributed to π → π* electronic transitions within the conjugated aromatic system.[5]

| λmax (nm) | Solvent |

| ~300-310 | Not specified |

Note: The precise λmax can vary depending on the solvent used.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the tube.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

FT-IR Spectroscopy Protocol (ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of solid this compound powder onto the center of the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform a background subtraction.

-

Identify and label the significant absorption peaks in the spectrum.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol (B145695) or cyclohexane).

-

Prepare a series of dilutions from the stock solution to determine an optimal concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

-

Instrument Setup and Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Processing:

-

The software will automatically subtract the baseline spectrum from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis.

References

In-Depth Technical Guide to the Crystal Structure of 4,4'-Dimethoxydiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4,4'-dimethoxydiphenylamine, a key intermediate in materials science and a potential scaffold in medicinal chemistry. This document details the crystallographic parameters, the synthetic route to obtain the crystalline material, and the experimental procedures used for its structural elucidation.

Introduction

This compound, also known as bis(4-methoxyphenyl)amine, is an aromatic amine that serves as a versatile building block in the synthesis of organic electronic materials, particularly as a hole-transporting material in applications like Dye-Sensitized Solar Cells (DSSCs). Its electron-donating properties make it an attractive component in the design of novel functional materials. Understanding its solid-state structure is crucial for predicting and controlling the properties of materials derived from it. This guide focuses on the definitive crystal structure determination of this compound through single-crystal X-ray diffraction.

Crystal Structure and Quantitative Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, and the crystallographic data are available from the Crystallography Open Database (COD) under the deposition number 7222379.[1] The compound crystallizes in the orthorhombic system, and its key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Database ID | COD 7222379 |

| Crystal System | Orthorhombic |

| Space Group | C 2 c b |

| a | 6.14510 Å |

| b | 26.7789 Å |

| c | 7.39200 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Volume | 1216.79 ų |

| Z (Molecules/Unit Cell) | 4 |

| Residual Factor | 0.0315 |

Table 1: Summary of Crystallographic Data for this compound.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the direct, metal-free twofold C-H functionalization of anisole (B1667542) with 2-nitropropane (B154153) in polyphosphoric acid (PPA). This method serves as an efficient route to symmetrical diarylamines.

Experimental Workflow for the Synthesis of this compound

Detailed Protocol:

-

In a suitable reaction vessel, anisole (2.00 mmol) and 2-nitropropane (2.02 mmol) are combined with 86% polyphosphoric acid.

-

The reaction mixture is stirred and heated to a temperature of 90 °C.

-

The reaction is allowed to proceed for 5 hours at this temperature.

-

After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into 50 mL of cold water.

-

The aqueous mixture is then extracted with ethyl acetate.

-

The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Single-Crystal X-ray Diffraction

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction (XRD). While the specific experimental details for the data collection and structure refinement for this particular crystal structure (COD 7222379) are not fully detailed in the primary literature, a general protocol for such an analysis is provided below.

General Experimental Workflow for Single-Crystal XRD

Detailed General Protocol:

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a polarizing microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected by rotating the crystal through a range of angles.

-

Data Processing: The raw diffraction data are processed to integrate the reflection intensities, which are then corrected for various experimental factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The structural model is refined by full-matrix least-squares methods on F² to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms may be located in the difference Fourier map and refined isotropically, or they may be placed in calculated positions and refined using a riding model.

-

Structure Validation: The final refined structure is validated using software such as PLATON and checked for consistency using the IUCr's checkCIF service. The final crystallographic data are then prepared in the Crystallographic Information File (CIF) format for deposition in a crystallographic database.

Signaling Pathways and Biological Activity

Currently, there is no significant body of research indicating the involvement of this compound in specific biological signaling pathways. Its primary applications and research focus have been in the field of materials science. Therefore, diagrams of signaling pathways are not applicable to this compound based on the available scientific literature.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound. The quantitative crystallographic data have been presented in a structured format for ease of reference. Detailed experimental protocols for the synthesis and a general protocol for the single-crystal X-ray diffraction analysis have been provided, along with graphical representations of the workflows. The lack of known interactions with biological signaling pathways has also been noted. This information is intended to be a valuable resource for researchers and professionals working with this compound in materials science and other related fields.

References

The Solubility Profile of 4,4'-Dimethoxydiphenylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxydiphenylamine, a derivative of diphenylamine, is a versatile organic compound with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as an antioxidant in various industrial processes. Its utility in drug development and other research areas is also emerging. A thorough understanding of its solubility in different organic solvents is paramount for its application in synthesis, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the known solubility of this compound in a range of organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The solubility is a result of the intermolecular interactions between the solute and solvent molecules. For this compound, the presence of two methoxy (B1213986) groups introduces some polarity, while the two phenyl rings contribute to its non-polar character. This dual nature influences its solubility across a spectrum of organic solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that precise quantitative data for this compound is not extensively published in readily accessible literature. The information presented here is compiled from various chemical suppliers and databases.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Temperature | Citation |

| Water | H₂O | 80.1 | Insoluble (< 1 mg/mL) | 18.9 °C (66 °F) | [1][2] |

| Methanol | CH₃OH | 32.7 | Soluble | Not Specified | [3] |

| Chloroform | CHCl₃ | 4.81 | Slightly Soluble | Not Specified | [4][5] |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Slightly Soluble | Not Specified | [4][5] |

Note: The terms "Soluble" and "Slightly Soluble" are qualitative descriptors and can vary between sources. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for less volatile solvents):

-

If the solvent is non-volatile or has a high boiling point, the concentration of the solute can be determined gravimetrically.

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried this compound residue.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Quantitative Analysis by HPLC or UV-Vis Spectroscopy (Preferred Method):

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution (i.e., the solubility) by taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While qualitative data provides a general understanding, for scientific and developmental purposes, precise, quantitative solubility data is indispensable. The lack of extensive published quantitative solubility data for this compound underscores the importance of experimental determination for specific applications. The provided generalized protocol and workflow offer a robust framework for researchers to obtain reliable and accurate solubility data, which is critical for advancing research and development involving this compound. It is recommended that for any application requiring precise solubility information, the experimental protocol outlined in this guide be followed to determine the solubility in the specific solvent system and at the relevant temperature.

References

Thermal stability and decomposition temperature of 4,4'-Dimethoxydiphenylamine

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4,4'-Dimethoxydiphenylamine

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal properties of chemical compounds is paramount for ensuring stability, safety, and efficacy in various applications. This technical guide provides a detailed overview of the thermal stability and decomposition temperature of this compound, a compound utilized in materials science and as an intermediate in the synthesis of more complex molecules.

Physicochemical Properties

This compound is a fine, very light gray to silver-gray crystalline solid.[1][2][3] It is known to be sensitive to prolonged exposure to air, undergoing slow oxidation.[1][2][3][4][5] This compound is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides.[1][2][3][4][6][7]

Thermal Properties

The thermal stability of a compound is a critical parameter, indicating its resistance to decomposition at elevated temperatures. For this compound, the onset of thermal decomposition has been observed at approximately 250°C.[8]

Quantitative Thermal Data

The following table summarizes the key thermal and physical properties of this compound gathered from various sources.

| Property | Value | Source(s) |

| Decomposition Onset Temperature | ~250°C | [8] |

| Melting Point | 100-104°C | |

| 103°C | [2][3] | |

| 101-102°C | [6] | |

| Boiling Point | 250-255°C @ 15 Torr | [2][3] |

| 371.18°C (rough estimate) | [6] |

Experimental Protocols for Thermal Analysis

While a specific, detailed experimental protocol for the thermal analysis of this compound was not available in the reviewed literature, a general methodology for determining thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is outlined below. These techniques are standard for characterizing the thermal properties of chemical compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperature of materials.

General TGA Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient temperature to 600°C).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

General DSC Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) shows endothermic and exothermic peaks corresponding to thermal events. The melting point is determined from the peak of the endothermic melting transition.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound like this compound.

References

- 1. This compound | C14H15NO2 | CID 7571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. ruifuchem.com [ruifuchem.com]

- 6. This compound | 101-70-2 [chemicalbook.com]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound|CAS 101-70-2 [benchchem.com]

Electrochemical properties of 4,4'-Dimethoxydiphenylamine

An In-depth Technical Guide to the Electrochemical Properties of 4,4'-Dimethoxydiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as bis(4-methoxyphenyl)amine, is an aromatic secondary amine recognized for its significant electron-donating properties.[1] Structurally, it consists of a central amine group linking two para-substituted methoxybenzene rings. This configuration imbues the molecule with a high electron density, particularly on the nitrogen atom, making it a versatile building block in materials science and a subject of interest for its redox capabilities.[1] Its primary applications are found in the development of organic electronic materials, such as hole-transporting layers in solar cells and components for photonic devices.[1][2] This guide provides a comprehensive overview of its core electrochemical properties, experimental evaluation techniques, and potential applications.

Core Electrochemical Behavior & Properties

The electrochemical character of this compound is dominated by its ability to undergo oxidation. The two methoxy (B1213986) (-OCH₃) groups are strong electron-donating groups that act through resonance, increasing the electron density on the phenyl rings and, crucially, on the nitrogen atom. This enhanced electron density makes the lone pair of electrons on the nitrogen more available for removal, resulting in a lower oxidation potential compared to unsubstituted diphenylamine (B1679370).[1]

The primary electrochemical event is a one-electron oxidation to form a stable radical cation.

Stability of the Radical Cation: For the parent compound, diphenylamine, the electrochemically generated radical cation is known to be unstable and rapidly undergoes dimerization through a 4,4' C-C coupling of the phenyl rings.[3] However, in this compound, these para-positions are blocked by the methoxy groups. This structural feature prevents the typical dimerization pathway, leading to a significantly more stable radical cation. This stability is a key property exploited in its application as a hole-transporting material, as it allows for efficient and reversible charge carrying.

Quantitative Electrochemical & Physical Data

While the qualitative electrochemical behavior of this compound is well-understood, specific quantitative values for its oxidation potential are not prominently available in the reviewed scientific literature. The oxidation potential is a critical parameter often determined experimentally via cyclic voltammetry. For context, the related compound tris(4-methoxyphenyl)amine (B1353923) exhibits a first oxidation potential of 0.51 V (vs. Ag/AgCl), which can be used to estimate its HOMO level at approximately -5.31 eV.[1] Similar values would be anticipated for this compound.

Below is a summary of its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.27 g/mol [4] |

| Appearance | Fine, very light gray to silver-gray crystalline solid[2][4] |

| Melting Point | 101-102 °C[2] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform, Ethyl Acetate, Methanol[2][4] |

| CAS Number | 101-70-2[5] |

Visualizing the Redox Mechanism

The fundamental electrochemical process for this compound is the loss of a single electron from the nitrogen atom, facilitated by the electron-donating methoxy groups, to form a stable radical cation.

Caption: One-electron oxidation and reduction of this compound.

Experimental Protocol: Cyclic Voltammetry

Cyclic Voltammetry (CV) is the primary technique used to investigate the electrochemical properties of compounds like this compound. It provides data on oxidation and reduction potentials and the stability of the resulting species.

Objective: To determine the first oxidation potential of this compound.

1. Materials and Equipment:

-

Potentiostat: An electrochemical instrument capable of performing CV scans.

-

Electrochemical Cell: A three-electrode cell.

-

Working Electrode: Glassy Carbon Electrode (recommended).

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire.

-

Analyte: this compound (1-5 mM concentration).

-

Solvent: Anhydrous acetonitrile (B52724) or dichloromethane.

-

Supporting Electrolyte: Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), 0.1 M concentration.

-

Inert Gas: Argon or Nitrogen for deaeration.

2. Procedure:

-

Electrode Preparation: Polish the working electrode surface using alumina (B75360) slurry on a polishing pad, sonicate in solvent to remove residue, and dry completely.

-

Solution Preparation: Dissolve the supporting electrolyte (0.1 M) in the chosen solvent. Then, add the this compound to achieve the desired concentration (e.g., 1 mM).

-

Deaeration: Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the analyte solution. Ensure the reference electrode tip is close to the working electrode.

-

Background Scan: Run a CV scan on the solvent and supporting electrolyte solution without the analyte to establish the potential window and identify any background peaks.

-

Analyte Scan:

-

Set the initial potential to a value where no reaction occurs (e.g., 0 V).

-

Scan in the positive (anodic) direction to a potential sufficient to observe the oxidation peak (e.g., +1.0 V).

-

Reverse the scan direction towards negative potentials.

-

Set a typical scan rate of 100 mV/s.

-

-

Data Analysis:

-

Identify the anodic peak potential (Epa) from the forward scan.

-

If the process is reversible, a corresponding cathodic peak (Epc) will be visible on the reverse scan. The half-wave potential (E½) can be calculated as (Epa + Epc) / 2. This value represents the formal potential of the redox couple.

-

Experimental Workflow Diagram

Caption: Standard workflow for a Cyclic Voltammetry experiment.

Relevance in Biological Systems and Drug Development

While the primary applications of this compound are in materials science, its chemical structure suggests potential relevance in biological contexts, particularly concerning antioxidant activity.

Diphenylamine and its derivatives are known to function as antioxidants by donating the hydrogen atom from the secondary amine to scavenge free radicals, thereby terminating oxidative chain reactions.[6] The electron-donating methoxy groups on this compound could theoretically enhance this radical-scavenging ability by stabilizing the resulting aminyl radical. However, it is important to note that current scientific literature lacks specific studies directly investigating the antioxidant or biological properties of this particular compound.[6]

The general mechanism by which a diphenylamine-type antioxidant (Ar₂NH) neutralizes a generic free radical (R•) is illustrated below.

Caption: Proposed antioxidant mechanism via hydrogen atom donation.

For drug development professionals, the N-(4-methoxyphenyl) moiety is a recognized structural element in various biologically active molecules. For instance, it serves as a component in certain compounds developed as potent apoptosis inducers for anticancer research. While this link is indirect, it highlights the utility of this chemical scaffold in medicinal chemistry.

Conclusion

This compound is an electron-rich molecule with well-defined redox behavior centered on its reversible one-electron oxidation. The methoxy groups not only facilitate this oxidation but also block the para-positions, leading to a stable radical cation. This electrochemical stability is the cornerstone of its utility as a hole-transporting material in organic electronics. While its direct biological or pharmaceutical applications have not been extensively explored, its diphenylamine core suggests a potential for antioxidant activity that warrants further investigation. The methodologies and principles outlined in this guide provide a framework for researchers to further explore and harness the unique electrochemical properties of this compound.

References

An In-depth Technical Guide to 4,4'-Dimethoxydiphenylamine

This technical guide provides a comprehensive overview of 4,4'-Dimethoxydiphenylamine, a significant diphenylamine (B1679370) derivative. It is intended for researchers, scientists, and professionals in drug development and materials science, detailing its chemical properties, synthesis, and analytical characterization. This compound serves as a versatile building block, particularly noted for its electron-donating properties, which make it valuable in the synthesis of advanced materials.

Core Molecular Information

This compound, also known by synonyms such as Bis(4-methoxyphenyl)amine and Di-p-anisylamine, is an aromatic amine.[1][2][3][4] Its core structure consists of two 4-methoxyphenyl (B3050149) groups attached to a central nitrogen atom.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅NO₂ | [1][3][5] |

| Molecular Weight | 229.28 g/mol | [2][6] |

| CAS Registry Number | 101-70-2 | [1][5] |

| IUPAC Name | 4-methoxy-N-(4-methoxyphenyl)aniline | [1][4] |

| Appearance | Fine, very light gray to silver-gray crystalline solid | [1][7] |

| Melting Point | 100-104 °C | [3][6] |

| Boiling Point | ~371.18 °C (estimate) | [3][7] |

| Solubility | Insoluble in water; slightly soluble in chloroform (B151607), ethyl acetate, and methanol. | [1][3][7] |

| Stability | Combustible; may be sensitive to prolonged air exposure and slowly oxidizes. Incompatible with strong oxidizing agents. | [3][6][7] |

Experimental Protocols

The synthesis and characterization of this compound can be achieved through various established methodologies.

Several synthetic pathways are available, including the traditional Ullmann coupling and the modern Buchwald-Hartwig amination.

1. Ullmann Condensation Protocol

The Ullmann reaction is a classic method for forming the carbon-nitrogen bond required to synthesize diarylamines like this compound. A historical approach involves the reaction of iodoanisole with acetyl-p-anisidine.[8]

-

Reactants : Iodoanisole and acetyl-p-anisidine.

-

Catalyst : Copper bronze.[8]

-

Acid Acceptor : Sodium carbonate.[8]

-

Procedure :

-

Combine iodoanisole, acetyl-p-anisidine, copper bronze, and sodium carbonate in a suitable high-boiling point solvent.

-

Heat the reaction mixture under reflux for a specified period until the reaction is complete (monitored by TLC or GC).

-

Cool the mixture and filter to remove the copper catalyst and inorganic salts.

-

The filtrate contains N-acetyl-4,4'-dimethoxydiphenylamine.

-

Hydrolyze the acetyl group using acidic or basic conditions to yield the final product, this compound.

-

Purify the crude product by recrystallization or column chromatography.

-

2. Buchwald-Hartwig Amination

This modern cross-coupling reaction offers a more efficient and versatile method for synthesizing diarylamines under milder conditions compared to the Ullmann reaction.

-

Reactants : An aryl halide (e.g., 4-bromoanisole (B123540) or 4-iodoanisole) and p-anisidine.

-

Catalyst : A palladium-based catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine (B1218219) ligand (e.g., BINAP).

-

Base : A strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Procedure :

-

In an inert atmosphere (e.g., under argon or nitrogen), charge a reaction vessel with the palladium catalyst, phosphine ligand, and base.

-

Add the aryl halide and p-anisidine, followed by an anhydrous solvent (e.g., toluene (B28343) or dioxane).

-